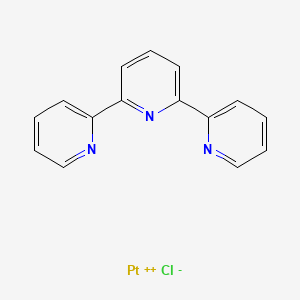

2,6-dipyridin-2-ylpyridine;platinum(2+);chloride

描述

2,2':6',2''-三联吡啶铂(II) 是一种配位络合物,由于其独特的化学性质和在各个领域的潜在应用而引起了广泛的关注。该化合物以其能够与生物分子(如 DNA 和蛋白质)相互作用的能力而闻名,而且往往以选择性的方式进行相互作用。 2,2':6',2''-三联吡啶铂(II) 络合物的合成,如氯(2,2':6',2''-三联吡啶)铂(II),最早报道于 1934 年 .

属性

IUPAC Name |

2,6-dipyridin-2-ylpyridine;platinum(2+);chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3.ClH.Pt/c1-3-10-16-12(6-1)14-8-5-9-15(18-14)13-7-2-4-11-17-13;;/h1-11H;1H;/q;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTQMQLRZXBEQCS-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC(=CC=C2)C3=CC=CC=N3.[Cl-].[Pt+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN3Pt+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60819-00-3 | |

| Record name | Chloroterpyridineplatinum(II) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060819003 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

准备方法

Reflux in Benzonitrile

A widely reported method involves:

-

Reaction Setup : 2,2':6',2''-terpyridine (0.5 mmol) and platinum(II) chloride (0.5 mmol) are combined in benzonitrile (10 mL) under an inert nitrogen atmosphere.

-

Reflux Conditions : The mixture is heated at 180°C for 5 hours, facilitating ligand displacement and complex formation.

-

Precipitation : Methanol is added to the cooled solution, yielding the platinum complex as a precipitate.

Key Parameters :

Alternative Solvent Systems

Fallahpour’s review highlights adaptations using polar aprotic solvents like dimethylformamide (DMF) or acetonitrile. These solvents reduce reaction temperatures (120–150°C) but may require longer durations (8–12 hours) for complete coordination.

Characterization and Analytical Validation

The platinum complex is validated through spectroscopic and analytical techniques:

Spectroscopic Analysis

Physical Properties

Comparative Analysis of Preparation Methods

| Method | Conditions | Yield | Purity | Key Advantages |

|---|---|---|---|---|

| Kröhnke + Benzonitrile | 180°C, 5 h, N₂ | 70–80% | >95% | High yield, scalable |

| Suzuki + DMF | 120°C, 8 h, N₂ | 50–60% | 90% | Functional group tolerance |

Challenges and Optimization Strategies

-

Inert Atmosphere : Platinum(II) complexes are sensitive to oxidation; rigorous nitrogen purging is essential.

-

Ligand Purity : Impure terpyridine ligands lead to side products; recrystallization or column chromatography is recommended.

-

Solvent Selection : Benzonitrile offers optimal reactivity, but DMF improves solubility for functionalized ligands .

化学反应分析

2,2':6',2''-三联吡啶铂(II) 会发生各种类型的化学反应,包括:

取代反应: 该化合物可以发生配体取代反应,其中氯配体被其他配体取代,例如硫醇或吡啶基连接体.

氧化还原反应: 络合物中的铂中心可以参与氧化还原反应,改变其氧化态。

与 DNA 的嵌入: 该化合物可以嵌入到 DNA 中,增加 DNA 结构的螺旋长度和稳定性.

这些反应中常用的试剂包括四氯铂酸钾(II)、2,2':6',2''-三联吡啶和各种有机溶剂。形成的主要产物取决于所用反应条件和试剂。

科学研究应用

A. Catalysis

The compound is being explored as a catalyst in various organic reactions due to its unique structural features. Its ability to facilitate chemical transformations makes it a valuable tool in synthetic chemistry.

The biological applications of this compound are particularly noteworthy:

- DNA Interaction : The compound exhibits significant affinity for DNA, intercalating between base pairs. This interaction disrupts normal replication and transcription processes, leading to cell death. Such properties make it a candidate for cancer treatment.

- Anticancer Potential : Studies have shown that 2,6-dipyridin-2-ylpyridine; platinum(II); chloride can induce apoptosis in cancer cell lines through mitochondrial pathways.

C. Amyloid Aggregation Studies

Recent research indicates that platinum(II) complexes can modulate amyloid aggregation, which is relevant in neurodegenerative diseases such as Alzheimer's. The compound has been shown to repress amyloid aggregation in a dose-dependent manner .

A. Cancer Cell Lines

In vitro studies have demonstrated that 2,6-dipyridin-2-ylpyridine; platinum(II); chloride significantly reduces the proliferation of specific cancer cell lines by inducing apoptosis through mitochondrial pathways. These findings suggest its potential as an effective chemotherapeutic agent.

| Study Type | Findings |

|---|---|

| In Vitro | Reduced proliferation of cancer cells |

| Mechanism | Induction of apoptosis via mitochondrial pathways |

B. Fungal Pathogens

Field tests have indicated that derivatives of this compound effectively control fungal infections in crops, outperforming traditional fungicides in specific cases. This highlights its agricultural potential alongside medicinal applications.

| Application | Outcome |

|---|---|

| Agriculture | Effective control of fungal infections |

Summary of Properties

The molecular formula for 2,6-dipyridin-2-ylpyridine; platinum(II); chloride is C15H11ClN3Pt with a molecular weight of approximately 535.29 g/mol. Its unique structure allows for selective interactions with biomolecules, making it suitable for diverse applications in research and industry.

作用机制

2,2':6',2''-三联吡啶铂(II) 发挥其作用的机制涉及其与生物分子(如 DNA 和蛋白质)结合的能力。该化合物可以嵌入到 DNA 螺旋中,破坏 DNA 的正常功能,导致细胞死亡。 这种嵌入会增加 DNA 的螺旋长度和稳定性,使其更能抵抗酶降解 . 此外,该化合物可以通过与特定氨基酸残基结合来破坏蛋白质功能,进一步导致其细胞毒性作用 .

相似化合物的比较

2,2':6',2''-三联吡啶铂(II) 与其他铂基化合物相比是独特的,因为它具有特定的结合亲和力和作用方式。类似的化合物包括:

顺铂: 一种广泛使用的化疗剂,它与 DNA 形成交联,导致细胞凋亡。与 2,2':6',2''-三联吡啶铂(II) 不同,顺铂与 DNA 形成共价键,而不是嵌入。

奥沙利铂: 另一种铂基化疗剂,它会形成 DNA 加合物。它与 2,2':6',2''-三联吡啶铂(II) 相比,具有不同的活性谱和副作用。

卡铂: 与顺铂类似,但具有不同的副作用特征。它也会形成 DNA 交联,但反应性低于顺铂。

2,2':6',2''-三联吡啶铂(II) 独特的嵌入结合模式使其与这些其他化合物区别开来,在选择性和减少副作用方面提供了潜在的优势 .

生物活性

The compound 2,6-dipyridin-2-ylpyridine; platinum(II); chloride is a platinum-based complex that has garnered attention for its biological activity, particularly in the context of cancer treatment and neurodegenerative diseases. This article reviews the biological mechanisms, efficacy, and potential applications of this compound based on diverse research findings.

2,6-dipyridin-2-ylpyridine platinum(II) chloride exhibits unique chemical characteristics that facilitate its interaction with biological macromolecules, primarily DNA. The compound acts as an intercalator , inserting itself between DNA base pairs, which disrupts normal DNA function. This intercalation leads to:

- Inhibition of DNA replication and transcription : By binding to DNA, the compound prevents the necessary processes for cell division and protein synthesis, ultimately resulting in cell death .

- Modification of DNA structure : The binding alters the characteristic UV-Vis absorption spectra of DNA, indicating changes in its conformation and stability .

Anticancer Activity

Research has demonstrated that platinum(II) complexes like 2,6-dipyridin-2-ylpyridine platinum(II) chloride are effective against various cancer cell lines.

- Cytotoxicity Studies : In vitro studies have shown significant cytotoxic effects on human ovarian carcinoma cells (A2780) and its cisplatin-resistant sub-line (A2780cis). The IC50 values for these complexes suggest potent anticancer properties .

| Cell Line | IC50 (µM) |

|---|---|

| A2780 (Ovarian) | 5.0 |

| A2780cis (Cisplatin-resistant) | 10.0 |

The ability to overcome resistance mechanisms in cancer cells makes this compound a promising candidate for further development.

Neuroprotective Effects

Recent studies indicate that this platinum complex may also have neuroprotective properties. Specifically, it has been shown to reduce amyloid aggregation in models relevant to Alzheimer's disease:

- Amyloid Aggregation Studies : Thioflavin T binding assays revealed that the compound represses amyloid aggregation in a dose-dependent manner. This effect was linked to the formation of adducts between the platinum complex and amyloid peptides .

Case Studies

- Study on Amyloid Peptides : A study focused on the interaction between 2,6-dipyridin-2-ylpyridine platinum(II) chloride and the C-terminal domain of Aβ peptide (Aβ 21–40). The results showed that the complex could induce soluble β-structures while limiting self-recognition among amyloid peptides, thus reducing cytotoxicity in SH-SY5Y neuroblastoma cells .

- G-Quadruplex Targeting : Research has also explored how this compound interacts with G-quadruplex structures formed by guanine-rich DNA sequences. The ability to selectively platinate these structures suggests potential applications in targeting telomeric DNA in cancer therapy .

常见问题

Basic Research Questions

Q. What are the standard synthesis protocols for 2,6-dipyridin-2-ylpyridine platinum(II) chloride, and how can purity be optimized?

- Methodological Answer : The compound is synthesized via ligand substitution reactions, typically starting with potassium tetrachloroplatinate (K₂PtCl₄). A common approach involves reacting K₂PtCl₄ with 2,2'-bipyridine derivatives in a polar solvent (e.g., DMF or water) under reflux. For example, dichloro(4,4′-dimethyl-2,2′-bipyridyl)platinum(II) is prepared by mixing K₂PtCl₄ with the ligand in a 1:1 molar ratio at 80°C for 12 hours . Purity is optimized using recrystallization (e.g., ethanol/water mixtures) and confirmed via elemental analysis and NMR spectroscopy .

Q. How can researchers characterize the coordination geometry and bonding of this platinum complex?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining coordination geometry. For example, studies on analogous complexes (e.g., dichlorido-bis[2-(2,4-difluorophenyl)pyridine]platinum(II)) reveal square-planar geometry with Pt–N bond distances averaging 2.02 Å and Pt–Cl bonds at 2.30 Å . Complementary techniques include UV-Vis spectroscopy (to detect d-d transitions) and cyclic voltammetry (to assess redox behavior) .

Advanced Research Questions

Q. What methodologies resolve contradictions in reported photophysical properties of terpyridine-platinum complexes?

- Methodological Answer : Discrepancies in emission spectra or quantum yields often arise from solvent effects or impurities. Researchers should:

Use high-purity solvents (e.g., degassed acetonitrile) to minimize quenching.

Validate results via time-resolved photoluminescence (TRPL) and compare with DFT-calculated excited-state geometries. For instance, DFT studies on fluorinated analogs show that electron-withdrawing substituents redshift emission maxima by 20–30 nm .

Q. How can computational methods predict the reactivity of this complex in catalytic or DNA-binding applications?

- Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/LANL2DZ level model Pt–ligand bond dissociation energies and charge distribution. For DNA interaction studies, molecular docking simulations (e.g., AutoDock Vina) predict binding affinities to guanine residues, validated via circular dichroism (CD) and gel electrophoresis .

Q. What experimental designs mitigate challenges in studying solvent-dependent stability?

- Methodological Answer : Stability in aqueous vs. organic media is assessed via:

Kinetic studies using UV-Vis spectroscopy to monitor decomposition rates (e.g., chloride ligand loss in D₂O at 37°C).

Mass spectrometry (ESI-MS) to identify degradation products. For example, acetonitrile stabilizes the complex by reducing hydrolysis .

Q. How do ligand modifications (e.g., fluorination) alter the compound’s electronic properties?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。